2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine is a chemical compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound is classified as an amine due to the presence of the amino group attached to the ethan-1-amine moiety. The oxadiazole ring is significant in medicinal chemistry, often serving as a pharmacophore in various therapeutic agents.
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine typically involves several methodologies:
The molecular formula of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine is , with a molecular weight of approximately 140.14 g/mol. The structure consists of an oxadiazole ring directly attached to an ethanamine group. The oxadiazole ring contributes to the compound's biological activity due to its ability to interact with various biological targets.
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine can participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine primarily involves its interaction with specific molecular targets within biological systems. For instance, it has been shown to act as an inhibitor of enzymes like human carbonic anhydrase isoforms, which are implicated in cancer progression. This interaction may disrupt cellular processes that facilitate tumor growth and survival .
The physical properties of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine include:
Chemical properties include:
Relevant data indicates that the oxadiazole ring enhances metabolic stability compared to other similar compounds like amides or esters .
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine has several notable applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly eight decades before its medicinal potential was recognized. The pivotal breakthrough occurred in the 1960s with the approval of oxolamine as a cough suppressant, marking the first therapeutic application of this scaffold [10]. This milestone catalyzed extensive exploration into 1,2,4-oxadiazole derivatives, revealing their versatility as bioisosteric replacements for ester and amide functionalities due to comparable electronic properties and superior metabolic stability [10]. Notably, the 1,2,4-oxadiazole ring occurs in natural products like quisqualic acid (from Quisqualis indica seeds), which acts as a potent agonist for metabotropic glutamate receptors implicated in neurodegenerative disorders [10].
By the early 2000s, pharmaceutical applications expanded significantly. Drugs like ataluren (for Duchenne muscular dystrophy) and pleconaril (antiviral) incorporated the 1,2,4-oxadiazole core to enhance target engagement and pharmacokinetics [10]. The discovery of phidianidines A and B (from the sea slug Phidiana militaris) further highlighted the scaffold’s biological relevance, exhibiting cytotoxicity against tumor cell lines (HeLa, CaCo-2) and activity against chemokine receptor CXCR4 [10]. These advancements established 1,2,4-oxadiazoles as privileged structures in drug discovery.
The 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine moiety exemplifies strategic bioisosterism, where the oxadiazole ring replaces labile carbonyl groups while the ethylamine linker provides conformational flexibility for target interactions. This subunit, with the molecular formula C₄H₈ClN₃O (hydrochloride salt form) and canonical SMILES Cl.NCCC1=NOC=N1, serves as a cationic bioisostere for protonatable amines in pharmacophores [1] [10]. Its incorporation mitigates metabolic vulnerabilities—common in ester- or amide-containing drugs—by resisting hydrolytic degradation [10].
Table 1: Bioisosteric Advantages of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine
Property | Traditional Amines | Oxadiazole-Ethylamine Hybrid | Impact |
---|---|---|---|
Metabolic Stability | Low (prone to hydrolysis) | High (resists hydrolysis) | Extended half-life |
Hydrogen Bonding Capacity | Moderate | High (N and O acceptors) | Enhanced target affinity |
pKa (amine) | 9–10 | ~8 (calculated) | Optimal protonation at physiological pH |
LogP | Variable | −0.5 (predicted) | Improved solubility |
In kinase inhibitor design, this scaffold enables interactions with ATP-binding pockets through hydrogen bonding between the oxadiazole nitrogen and residues like Met793 (in EGFR) or Leu718 [2] [10]. The ethylamine tail further anchors to acidic residues via salt bridges. This dual functionality is exploited in antimicrobial agents, where derivatives disrupt bacterial efflux pumps or fungal cell walls [4] [6]. For instance, benzamide-oxadiazole hybrids bearing ethylamine substituents show efficacy against Pyricularia oryae (77.8% inhibition) and Xanthomonas oryzae (EC50 = 19.44 μg/mL) [4] [6]. The scaffold’s modularity also facilitates molecular hybridization, as seen in benzoxazole-oxadiazole-ethylamine conjugates (e.g., EVT-1673159) investigated for anticancer activity .
Synthesis and Characterization of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2